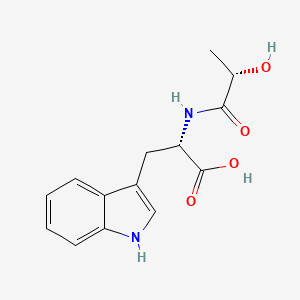

N-Lactoyl-Tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |

InChI Key |

AQHJZWISLYVACJ-UFBFGSQYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Mechanisms of N Lactoyl Tryptophan

Cytosolic Nonspecific Dipeptidase 2 (CNDP2)-Mediated Formation of N-Lactoyl Amino Acids

In mammalian systems, the primary enzyme responsible for the synthesis of N-lactoyl amino acids is Cytosolic Nonspecific Dipeptidase 2 (CNDP2). nih.govtermedia.pl An untargeted metabolomics screen identified CNDP2 as the catalyst for the formation of these compounds, a discovery that highlighted a previously unappreciated metabolic pathway. nih.govmaayanlab.cloud This enzyme, a member of the M20 metallopeptidase family, facilitates the condensation reaction between lactate (B86563) and various amino acids, including tryptophan, to form the corresponding N-lactoyl derivatives. maayanlab.cloudfrontiersin.org The formation of Lac-AAs is dependent on the presence of cells, as incubation of lactate and amino acids in plasma alone does not yield these metabolites. nih.gov

The enzymatic formation of N-lactoyl amino acids by CNDP2 occurs through a mechanism known as reverse proteolysis. nih.govtermedia.pluniprot.org This process is the reverse of the enzyme's typical hydrolytic function. maayanlab.clouduniprot.org Instead of cleaving peptide bonds, CNDP2 catalyzes the condensation of a carboxyl group from lactate with the amino group of an amino acid, forming a new peptide bond. nih.govresearchgate.net While thermodynamically unfavorable under standard conditions, this reaction proceeds in vivo due to the high intracellular concentrations of the substrates, lactate and amino acids, which can be in the micromolar to millimolar range. nih.govresearchgate.net This substrate-driven synthesis demonstrates that reverse proteolysis, a process once considered negligible in a biological context, is a relevant physiological pathway. nih.govnih.gov The reaction is specific, with a preference for hydrophobic amino acids. nih.govpnas.org

CNDP2 is a multifunctional enzyme with roles extending beyond the synthesis of N-lactoyl amino acids. maayanlab.cloudgenecards.org Its primary annotated function is as a dipeptidase, catalyzing the hydrolysis of various dipeptides, with a particular preference for those containing hydrophobic amino acids. wikipedia.orgassaygenie.com It plays a role in the catabolism of carnosine and homocarnosine (B1673341) and exhibits high activity towards cysteinylglycine, an intermediate in glutathione (B108866) metabolism. maayanlab.clouduniprot.orggenecards.org CNDP2 is ubiquitously expressed in human tissues, with higher levels noted in the kidney and liver. uniprot.org The enzyme is also implicated in the regulation of the cell cycle and apoptosis. uniprot.orggenecards.org Genetic studies have linked variants in the CNDP2 gene to conditions such as diabetic nephropathy and have noted its elevated expression in certain cancers and neurodegenerative diseases. maayanlab.cloud

Table 1: Summary of CNDP2 Metabolic Functions

| Function | Description | Key Substrates/Products |

| N-Lactoyl Amino Acid Synthesis | Catalyzes the formation of N-lactoyl amino acids via reverse proteolysis. nih.govmaayanlab.clouduniprot.org | Lactate, Amino Acids (e.g., Tryptophan, Phenylalanine) |

| Dipeptide Hydrolysis | Cleaves peptide bonds in various dipeptides. genecards.orgwikipedia.orgassaygenie.com | Carnosine, Homocarnosine, Threonyl dipeptides |

| Glutathione Metabolism | Displays high dipeptidase activity toward cysteinylglycine. uniprot.orggenecards.org | Cysteinylglycine |

| Cellular Regulation | Plays a role in regulating cell cycle arrest and apoptosis. uniprot.orggenecards.org | Not Applicable |

Reverse Proteolysis Mechanism Involving Lactate and Amino Acids

Rapid Intracellular Formation of N-Lactoyl Amino Acids

The intracellular synthesis of N-lactoyl amino acids is a remarkably swift process. nih.govpnas.org Metabolic labeling experiments using ¹³C₆-glucose have demonstrated the rapid conversion of the labeled glucose into ¹³C₃-lactate. pnas.org Subsequently, this labeled lactate is quickly incorporated into N-lactoyl amino acids. pnas.org The rate of formation for labeled N-lactoyl-phenylalanine was found to be comparable to the formation of its immediate precursor, ¹³C₃-lactate. nih.govpnas.org These findings indicate a very rapid interconversion and equilibrium between lactate, amino acids, and their corresponding N-lactoyl derivatives within living cells, highlighting the dynamic nature of this metabolic pathway. nih.govpnas.org

Microbial Biosynthesis of N-Lactoyl Amino Acids

In addition to mammalian synthesis, N-lactoyl amino acids, including N-Lactoyl-tryptophan, are known to be produced by microorganisms, particularly in the context of food fermentation. nih.govnih.govacs.org These compounds have been identified as flavor-enhancing or "kokumi" substances in fermented products like Parmigiano-Reggiano cheese and soy sauce. nih.govwikipedia.orgtandfonline.com The microbial synthesis is also enzymatic, although the specific enzymes can differ from the mammalian CNDP2. nih.govpnas.org

The formation of N-lactoyl amino acids in fermented foods is attributed to the enzymatic activity of specific microbial species. nih.govresearchgate.net In cheese, enzymes from lactic acid bacteria are responsible for their production. pnas.org Studies on soy sauce have identified several yeast species as key producers of Lac-AAs. acs.orgacs.org Research investigating yeasts commonly found in soy sauce identified Candida orthopsilosis, Candida parapsilosis, and Millerozyma farinosa as significant producers. acs.orgnih.gov The synthesis in these yeasts is catalyzed by endoenzymes, with optimal activity observed at a pH of 5–7 and a temperature of 50–60 °C. acs.orgnih.gov While the exact enzymes in these microorganisms have not been fully identified, it is suggested that enzymes similar to CNDP2 or other metallodipeptidases may be responsible. acs.org In some cases, yeast peptidases, such as carboxypeptidase Y, have been shown to form N-lactoyl-phenylalanine in vitro. nih.govpnas.org

Table 2: Microorganisms Involved in N-Lactoyl Amino Acid Synthesis in Food

| Microorganism Type | Specific Species | Food Matrix |

| Yeast | Candida orthopsilosis acs.orgnih.gov | Soy Sauce |

| Yeast | Candida parapsilosis acs.orgnih.gov | Soy Sauce |

| Yeast | Millerozyma farinosa acs.orgnih.gov | Soy Sauce |

| Yeast | Candida metapsilosis acs.org | Soy Sauce |

| Yeast | Candida sorbosivorans acs.org | Soy Sauce |

| Yeast | Starmerella etchellsii acs.org | Soy Sauce |

| Bacteria | Lactic Acid Bacteria (e.g., Lactobacillus) nih.govsmolecule.com | Cheese, Fermented Meat |

Occurrence and Distribution of N Lactoyl Tryptophan in Biological Systems

Presence in Mammalian Tissues and Plasma

N-lactoyl amino acids, including N-Lactoyl-Tryptophan, are considered ubiquitous mammalian metabolites. nih.govpnas.orgresearchgate.net They are present in numerous tissues and can reach micromolar concentrations in human plasma. nih.govresearchgate.netljmu.ac.uk The formation of these compounds is catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), which facilitates a process of reverse proteolysis between lactate (B86563) and amino acids. nih.govpnas.org This enzymatic synthesis is a key reason for their widespread presence in mammalian systems. nih.gov

The levels of N-lactoyl amino acids in plasma have been shown to correlate with the concentrations of both lactate and the corresponding amino acids. nih.govpnas.org For instance, studies have noted increased levels of these metabolites after physical exercise, a condition associated with elevated lactate. nih.govpnas.org One study found that this compound, specifically, correlated with the level of cold acclimatization and changes in thyroid and parathyroid hormones after cold exposure, suggesting a role in metabolic adaptations to cold stress. nih.gov

Detection in Specific Cell Types Implicated in N-Lactoyl Amino Acid Production

Macrophages, Monocytes, and Epithelial Cells

The production of N-lactoyl amino acids has been linked to specific cell types. Research has identified macrophages, monocytes, and other immune and epithelial cells as sites of N-lactoyl-phenylalanine synthesis, a closely related compound. frontiersin.orgnih.govgoogle.com This synthesis is dependent on the presence of the enzyme CNDP2. frontiersin.orgnih.govgoogle.com Given that the formation of all N-lactoyl amino acids is understood to be mediated by CNDP2, it is plausible that these cell types are also involved in the production of this compound. nih.govpnas.org

The enzyme CNDP2 is known to be enriched in macrophages, as well as in the kidney and intestine. google.com This localization further supports the role of these cells and tissues in the synthesis of N-lactoyl amino acids.

Presence in Food Matrices (e.g., Soy Sauce, Cheese)

N-lactoyl amino acids are not only found in biological systems but have also been identified in various food products, particularly those that undergo fermentation. nih.gov They were first discovered in Parmigiano-Reggiano cheese and have since been detected in soy sauce. nih.govnih.gov In these food matrices, the formation of N-lactoyl amino acids is attributed to the enzymatic activity of microorganisms present during fermentation, such as Lactobacillus species. nih.gov

Regulation of N Lactoyl Tryptophan Levels

Dependence on Substrate Availability (Lactate and Tryptophan Concentrations)

The synthesis of N-Lactoyl-Tryptophan and other N-lactoyl amino acids is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2) enzyme. nih.govtermedia.pl This process, known as reverse proteolysis, directly links the formation of these compounds to the concentrations of their substrates: lactate (B86563) and the corresponding amino acid. nih.govtermedia.pl Research has established that the plasma levels of N-lactoyl amino acids show a strong positive correlation with the plasma levels of both lactate and the specific amino acid precursor. nih.gov

This dependence is evident under conditions where the concentration of one of the substrates is significantly elevated. For instance, in patients with phenylketonuria, a condition characterized by high levels of phenylalanine, there is a corresponding increase in N-lactoyl-phenylalanine. nih.govresearchgate.net Similarly, conditions that lead to high lactate levels, such as strenuous exercise, also result in a rapid increase in various N-lactoyl amino acids. nih.gov The formation of these metabolites is of cellular origin; incubating lactate and an amino acid with plasma alone does not yield the N-lactoyl conjugate, indicating that the CNDP2 enzyme within cells is necessary for the synthesis. nih.govnih.gov Therefore, the concentration of this compound in the body is directly influenced by the systemic and cellular pools of both lactate and tryptophan.

Influence of Physiological States

Physical activity, particularly strenuous exercise, is a potent physiological stimulus for the production of N-lactoyl amino acids. observatoireprevention.org Studies in humans have demonstrated that a single session of intense exercise leads to a rapid and significant elevation in the plasma concentrations of these metabolites, including N-lactoyl-phenylalanine, which is often studied as a representative of this class. nih.govgoogle.com This increase directly coincides with the well-known surge in plasma lactate levels that occurs during high-intensity physical exertion, while the levels of the precursor amino acids often remain stable or may even decrease. nih.govmdpi.com

The magnitude of the N-lactoyl amino acid response is dependent on the intensity of the exercise. Research comparing different exercise modalities found that high-intensity sprinting elicits a much larger increase in N-lactoyl-phenylalanine compared to moderate-intensity endurance exercise or resistance training. observatoireprevention.orggoogle.com Further research into the enzymatic source has revealed a link between the synthesizing enzyme, CNDP2, and muscle fiber composition. CNDP2 gene expression is negatively associated with the percentage of slow-twitch (type I) muscle fibers and positively associated with fast-glycolytic (type IIX) muscle fibers, suggesting a role for these metabolites in the metabolic response to different types of physical performance. termedia.plresearchgate.net

Table 1: Impact of Physical Activity on N-Lactoyl Amino Acid Levels

| Condition | Change in Lactate Level | Change in Amino Acid Level | Resulting N-Lactoyl Amino Acid Level | Source |

| Strenuous Exercise (Human) | Significantly Increased | Unaffected | Significantly Increased | nih.gov |

| Sprinting (Human) | Significantly Increased | Not specified | Largest increase among tested modalities | observatoireprevention.orggoogle.com |

| Resistance Exercise (Human) | Moderately Increased | Not specified | Moderate increase | observatoireprevention.orggoogle.com |

| Endurance Exercise (Human) | Moderately Increased | Not specified | Moderate increase | observatoireprevention.orggoogle.com |

Interplay with Microbial Metabolism

The gut microbiota plays a profound role in regulating the availability of tryptophan, a key precursor for the synthesis of this compound. nih.govnih.gov A substantial fraction of dietary tryptophan is metabolized by microorganisms residing in the gastrointestinal tract. unite.itnih.gov This microbial activity diverts tryptophan away from host protein synthesis and into several alternative metabolic pathways, producing a wide array of bioactive derivatives. nih.govbevital.no

Bacteria such as Clostridium sporogenes can convert tryptophan into metabolites like indolepropionic acid (IPA) and tryptamine. bevital.no Species belonging to the genera Lactobacillus and Bifidobacterium are known to metabolize tryptophan into indolelactic acid (ILA) and indole-3-acetic-acid (IAA). nih.govbevital.no This extensive catabolism by gut bacteria directly impacts the systemic and peripheral availability of tryptophan for the host. nih.gov Studies comparing germ-free mice to conventional mice have shown that the absence of a gut microbiota leads to higher concentrations of tryptophan in the blood, demonstrating the significant role of these microbes in tryptophan processing. nih.govnih.gov

While the host enzyme CNDP2 is a primary driver of N-lactoyl amino acid synthesis, emerging research indicates that gut microbes can also contribute directly to the production of these compounds. nih.gov For example, specific yeast species, such as Candida parapsilosis, which can be part of the gut mycobiome, have been identified as producers of N-lactoyl amino acids. acs.org Therefore, the gut microbiota regulates this compound levels through a dual mechanism: indirectly by controlling the availability of the tryptophan substrate and potentially directly through microbial synthesis within the gut.

Table 2: Examples of Microbial Tryptophan Catabolites

| Microbial Species | Tryptophan-Derived Metabolite(s) | Source |

| Clostridium sporogenes | Indolepropionic acid (IPA), Tryptamine, Indolelactic acid (ILA) | bevital.no |

| Lactobacillus spp. | Indole-3-acetic-acid (IAA), Indolelactic acid (ILA), Indolealdehyde (IAld) | nih.govbevital.no |

| Bifidobacterium spp. | Indolelactic acid (ILA), Indole-3-acetic-acid (IAA) | nih.govbevital.no |

| Escherichia coli | Indole (B1671886) | bevital.no |

| Ruminococcus gnavus | Tryptamine | bevital.no |

Analytical Methodologies for N Lactoyl Tryptophan Quantification

High-Resolution Mass Spectrometry-Based Approaches (e.g., LC-HRMS, UPLC-Q-TOF-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become the gold standard for the analysis of N-Lactoyl-Tryptophan and other metabolites. diva-portal.orgdiva-portal.org Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer offer high sensitivity, selectivity, and the ability to analyze a wide range of compounds. inviteo.frnih.govfrontiersin.org

Specifically, UPLC-Q-TOF-MS/MS has been utilized in untargeted metabolomics to identify and characterize novel compounds like this compound. nih.gov This approach allows for the acquisition of high-resolution full-scan mass spectra and fragmentation data (MS/MS), which are essential for the structural elucidation of unknown metabolites. nih.govpnas.org For targeted and quantitative analysis, methods like parallel reaction monitoring (PRM) on quadrupole Orbitrap mass spectrometers or multiple reaction monitoring (MRM) on triple quadrupole instruments are employed. diva-portal.orgresearchgate.netnih.gov These targeted approaches provide excellent sensitivity and specificity, with limits of quantification (LOQ) for tryptophan metabolites reported to be in the range of 1 to 200 ng/mL. researchgate.netnih.gov

The identification of this compound and other N-lactoyl amino acids in various biological and food matrices has been successfully achieved using these advanced MS techniques. nih.govfrontiersin.orgmdpi.com For instance, the fragmentation pattern of N-lactoyl-dipeptides has been characterized, showing a consistent cleavage of the peptide bond. mdpi.com

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| UPLC-Q-TOF-MS/MS | Untargeted metabolomics, identification of novel metabolites | High-resolution full scan and fragmentation data for structural elucidation | nih.govresearchgate.net |

| LC-HRMS (Quadrupole Orbitrap) with PRM | Targeted quantitative and semi-quantitative analysis of tryptophan metabolites | High sensitivity, specificity, and accuracy | diva-portal.orgdiva-portal.orgresearchgate.netnih.gov |

| UHPLC-QqQ-MS/MS with MRM | Targeted quantitative analysis | Excellent sensitivity and specificity for low-concentration metabolites | inviteo.frfrontiersin.org |

Strategies for Metabolite Extraction and Preparation from Biological Samples

The preparation of biological samples is a critical step to ensure accurate and reproducible quantification of this compound. The choice of extraction method depends on the biological matrix (e.g., plasma, tissue, cells) and the physicochemical properties of the analyte.

A common and effective method for extracting polar metabolites like this compound from plasma or serum is protein precipitation . This is typically achieved by adding a cold organic solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and methanol, to the sample. diva-portal.orggoogle.com This process denatures and precipitates proteins, which can then be removed by centrifugation. The resulting supernatant, containing the metabolites of interest, can be further processed and analyzed. diva-portal.org For instance, a detailed protocol for plasma involves adding cold methanol and formic acid, followed by centrifugation and reconstitution of the dried extract in a suitable solvent for LC-MS analysis. diva-portal.org

For tissue samples, the process includes an initial homogenization step to disrupt the tissue structure and release the intracellular metabolites. researchgate.net This is often followed by a similar protein precipitation and extraction procedure as used for plasma. diva-portal.orgresearchgate.net

Other extraction techniques that have been employed for tryptophan metabolites, although not specifically detailed for this compound, include solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS). nih.govmdpi.com These methods can provide cleaner extracts by selectively isolating the analytes from the complex matrix.

| Biological Matrix | Extraction Method | Key Steps | Reference |

|---|---|---|---|

| Plasma/Serum | Protein Precipitation | Addition of cold organic solvent (e.g., methanol, acetonitrile/methanol mixture), centrifugation, collection of supernatant. | diva-portal.orggoogle.commdpi.com |

| Tissue (e.g., brain, adipose) | Homogenization followed by Protein Precipitation | Homogenization of frozen tissue, addition of extraction solvent, centrifugation, and supernatant collection. | diva-portal.orginviteo.frresearchgate.net |

| Conditioned Culture Medium | Solid-Phase Extraction (SPE) | Application of supernatant to a C18 or Strata-X column to remove interfering substances and enrich for the analyte. | nih.gov |

Considerations for Robust Quantification in Complex Biological Matrices

Quantifying low-abundance metabolites like this compound in complex biological matrices presents several challenges that must be addressed to ensure the robustness and reliability of the results.

Matrix effects are a significant concern in LC-MS-based analysis. Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. diva-portal.org To mitigate this, the use of stable isotope-labeled internal standards (SIL-IS) is highly recommended. diva-portal.orginviteo.fr These standards, such as ¹³C or ²H labeled versions of the analyte, have nearly identical chemical properties and chromatographic behavior to the endogenous compound but are distinguishable by their mass. By adding a known amount of SIL-IS to the sample at the beginning of the preparation process, variations due to extraction efficiency and matrix effects can be normalized. diva-portal.org The coefficient of variation (CV) for matrix effects and recoveries using SIL-IS for tryptophan metabolites has been reported to be less than 15% for most compounds. diva-portal.orgdiva-portal.org

Method validation is another crucial aspect. A robust analytical method should be thoroughly validated for parameters such as linearity, precision (intra- and inter-day), accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com This ensures that the method is reliable and fit for its intended purpose.

Furthermore, the stability of the analyte in the biological matrix and during the analytical process must be evaluated. For example, the stability of tryptophan in plasma has been shown to be limited at room temperature. scielo.br Therefore, proper sample handling and storage conditions, such as keeping samples on ice and storing them at -80°C, are essential. google.com

Finally, the complexity of the biological matrix itself requires careful optimization of the chromatographic separation to resolve the target analyte from potential interferences. uni-regensburg.de The use of advanced column chemistries and gradient elution profiles in UHPLC systems is key to achieving the necessary separation efficiency. frontiersin.org

Future Research Directions and Therapeutic Implications

Elucidation of Specific Molecular and Cellular Mechanisms of Action for N-Lactoyl-Tryptophan

The precise molecular and cellular mechanisms governing the activity of this compound and other Lac-AAs remain largely uncharted territory, presenting a critical area for future investigation. nih.gov In mammalian cells, the synthesis of Lac-AAs is primarily catalyzed by the cytosolic non-specific dipeptidase 2 (CNDP2), which facilitates a reaction between lactate (B86563) and the corresponding amino acid. nih.govresearchgate.net This process, termed reverse proteolysis, is driven by an increase in the intracellular or extracellular flux of lactate, such as that occurring during strenuous exercise. nih.gov

While the synthesis pathway is becoming clearer, the downstream effects and signaling roles of these metabolites are still under investigation. nih.gov For instance, the related compound N-lactoyl-phenylalanine (Lac-Phe) has been identified as a blood-borne signaling molecule that can suppress appetite. researchgate.netfrontiersin.org It is produced by CNDP2-positive cells like macrophages and monocytes. researchgate.netfrontiersin.org However, the exact mechanisms by which Lac-Phe, and by extension Lac-Trp, exert their systemic effects are not yet known. frontiersin.org

Future research will need to focus on identifying the specific receptors and transporters that interact with Lac-Trp. While some transporters like ABCC5 have been implicated in the movement of Lac-Phe across cell membranes in culture, their physiological relevance in vivo is not confirmed. researchgate.net Identifying these interacting proteins will be crucial for understanding how Lac-Trp functions as a signaling molecule and how it is transported throughout the body. Furthermore, studies have noted that this compound levels correlate with metabolic adaptations to cold stress, suggesting a role in regulating thermogenic hormonal responses. nih.govresearchgate.net Uncovering the molecular pathways that link Lac-Trp to these physiological changes will be a key area of future research.

Investigation of this compound's Interplay with Established Tryptophan Metabolic Pathways (Kynurenine, Serotonin (B10506), Indole)

Tryptophan is a crucial amino acid that serves as a precursor to several vital metabolic pathways, including the kynurenine (B1673888), serotonin, and indole (B1671886) pathways. wikipedia.orgnih.gov Understanding how the formation and presence of this compound influences these established routes is a significant area for future research.

The kynurenine pathway is the primary route for tryptophan degradation, accounting for approximately 95% of its metabolism. nih.govpensoft.net This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. pensoft.netmdpi.com This is subsequently converted to kynurenine. mdpi.comdrugbank.com The kynurenine pathway is implicated in immune regulation and neuroinflammation, with its metabolites having both neurotoxic and neuroprotective effects. pensoft.netmdpi.com Studies in septic shock have observed a significant decrease in tryptophan alongside an increase in its breakdown product, kynurenate, and a concurrent rise in N-lactoyl amino acids. broadinstitute.orgresearchgate.net This suggests a potential shunting of tryptophan away from other pathways and toward the kynurenine and N-lactoyl pathways during severe metabolic stress and inflammation. mdpi.com Future studies should investigate whether the synthesis of Lac-Trp directly competes with or influences the activity of IDO and TDO, thereby modulating the kynurenine pathway.

The serotonin pathway is critical for the synthesis of the neurotransmitter serotonin and the hormone melatonin. wikipedia.orgpensoft.net This pathway begins with the hydroxylation of tryptophan by tryptophan hydroxylase. pensoft.net Given that the formation of Lac-Trp modifies the amino group of tryptophan, it is plausible that this could impact the availability of free tryptophan for serotonin synthesis. Research is needed to determine if the enzymatic process that creates Lac-Trp reduces the substrate pool for serotonin production, potentially affecting neurological functions and mood regulation. mdpi.com

The indole pathway involves the metabolism of tryptophan by gut microbiota into various indole derivatives, such as indole-3-propionic acid (IPA). frontiersin.orgmdpi.com These microbial metabolites are known to interact with host receptors like the aryl hydrocarbon receptor (AhR) to regulate intestinal homeostasis and immune function. mdpi.comsemanticscholar.org The formation of Lac-Trp could alter the availability of tryptophan for these microbial communities, thereby influencing the production of beneficial indole compounds. It is also possible that Lac-Trp itself interacts with gut bacteria or host receptors in novel ways.

| Tryptophan Pathway | Key Enzymes/Processes | Primary Functions | Potential Interplay with this compound |

|---|---|---|---|

| Kynurenine | IDO, TDO, KAT, KMO nih.govmdpi.com | Immune regulation, inflammation, neuroactivity pensoft.netmdpi.com | Competition for tryptophan substrate; potential modulation of IDO/TDO activity. Elevated in septic shock along with Lac-AAs. broadinstitute.orgresearchgate.net |

| Serotonin | Tryptophan hydroxylase (TPH) pensoft.net | Neurotransmitter (serotonin) and hormone (melatonin) synthesis wikipedia.org | Reduced availability of tryptophan for serotonin synthesis due to its conversion to Lac-Trp. |

| Indole | Gut microbiota (e.g., Tryptophanase) nih.govgenome.jp | Gut homeostasis, immune modulation via AhR signaling mdpi.comsemanticscholar.org | Altered tryptophan availability for gut microbiota, potentially affecting indole production. |

Exploration of this compound as a Biomarker for Physiological States or Disease Progression

Recent studies have highlighted the potential of N-lactoyl amino acids, including Lac-Trp, as biomarkers for various physiological and pathological conditions. nih.gov Their presence and concentration in bodily fluids can reflect underlying metabolic shifts, making them valuable tools for diagnosis and prognosis.

One promising area is in the context of exercise physiology. Studies have shown that levels of certain Lac-AAs are associated with an individual's response to aerobic exercise. nih.gov Specifically, lower levels of N-lactoyl phenylalanine have been linked to a better response to exercise training, suggesting these metabolites could serve as biomarkers for muscle fatigue and exercise tolerance. nih.govresearchgate.net Research has also found that this compound levels correlate with the degree of cold acclimatization and changes in thyroid hormones, indicating its potential as a marker for metabolic adaptation to environmental stressors. nih.govresearchgate.net

In disease, Lac-AAs have been implicated in several conditions. They are elevated in the plasma of patients with monogenic mitochondrial diseases and have been identified as potential biomarkers for septic shock. broadinstitute.orgresearchgate.net In septic shock, elevated Lac-AAs, along with decreased tryptophan, were associated with mitochondrial dysfunction and predicted mortality, suggesting they could help define a specific sepsis subtype. broadinstitute.orgresearchgate.net Furthermore, Lac-AAs have been linked to conditions such as phenylketonuria, type 2 diabetes, and cancer, though their exact roles as causative agents or reflective biomarkers are still being investigated. nih.govnih.gov

| Condition/State | Associated N-Lactoyl Amino Acid(s) | Key Research Finding | Potential Biomarker Application |

|---|---|---|---|

| Exercise Response | N-lactoyl phenylalanine, N-lactoyl valine nih.govresearchgate.net | Elevated levels are associated with a lower response to exercise training. nih.gov | Indicator of exercise tolerance and muscle fatigue. nih.gov |

| Cold Acclimatization | This compound nih.govresearchgate.net | Correlates with the level of cold acclimatization and changes in thyroid/parathyroid hormones. nih.govresearchgate.net | Marker for metabolic adaptation to cold stress. nih.gov |

| Septic Shock | N-lactoyl-phenylalanine and other Lac-AAs broadinstitute.orgresearchgate.net | Significantly increased in septic shock compared to other shock states and controls; associated with mortality. broadinstitute.orgresearchgate.net | Defining a sepsis subtype characterized by mitochondrial dysfunction. broadinstitute.org |

| Mitochondrial Disease | N-lactoyl-phenylalanine and other Lac-AAs broadinstitute.org | Elevated in plasma of patients with monogenic mitochondrial disease. broadinstitute.org | Marker for mitochondrial dysfunction. broadinstitute.org |

Potential Biotechnological Applications of this compound and N-Lactoyl Amino Acids

Beyond their physiological roles, N-lactoyl amino acids present intriguing opportunities in biotechnology, particularly in the formulation of cell culture media. nih.gov

In the production of biotherapeutics like monoclonal antibodies, Chinese hamster ovary (CHO) cells are heavily relied upon. researchgate.net These cells require highly concentrated, chemically defined media to support high-density growth and productivity. google.comgoogle.com A significant limitation in developing these concentrated media is the low solubility of several essential amino acids, such as tyrosine and the branched-chain amino acids leucine (B10760876) and isoleucine, at physiological pH. researchgate.netresearchgate.net

N-lactoyl amino acids offer a promising solution to this problem. nih.gov Studies have demonstrated that N-lactoyl derivatives of amino acids, such as N-lactoyl-leucine and N-lactoyl-isoleucine, exhibit significantly improved solubility compared to their parent amino acids. researchgate.netgoogle.com These modified amino acids have been shown to be bioavailable to CHO cells, meaning the cells can cleave the lactoyl group and utilize the essential amino acid. researchgate.net This allows for the creation of more concentrated feed formulations, which can enhance the longevity and productivity of cell cultures, ultimately increasing the yield of therapeutic proteins. researchgate.netresearchgate.net

The successful use of N-lactoyl-leucine and N-lactoyl-isoleucine provides a strong rationale for exploring this compound for the same purpose. researchgate.net As tryptophan is also an essential amino acid for cell culture, a more soluble derivative could prove highly advantageous for developing next-generation bioprocesses. researchgate.net Future research in this area will likely focus on optimizing the synthesis of Lac-Trp and testing its efficacy and bioavailability in various cell lines used for biopharmaceutical production. researchgate.net

Q & A

Q. What analytical techniques are recommended for quantifying N-Lactoyl-Tryptophan in biological matrices?

To ensure accurate quantification, use High-Performance Liquid Chromatography (HPLC) with UV detection (210–280 nm) or Mass Spectrometry (MS) . For HPLC, employ a reverse-phase C18 column, a mobile phase of acetonitrile/water (with 0.1% formic acid), and a flow rate of 1.0 mL/min . MS-based methods (e.g., LC-MS/MS) enhance sensitivity for trace-level detection in complex samples. Validate methods using calibration curves spanning 0.1–100 µM, with quality controls (QCs) to assess intra-day and inter-day precision (±15% deviation) .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves amide coupling between lactoyl chloride and L-tryptophan under anhydrous conditions. Dissolve L-tryptophan in dry dimethylformamide (DMF), add triethylamine (TEA) as a base, and react with lactoyl chloride (1:1.2 molar ratio) at 0–4°C for 2 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using H NMR (e.g., δ 7.2–7.7 ppm for indole protons) and FTIR (amide I band at ~1650 cm) .

Q. How should researchers validate the purity of synthesized this compound?

Validate purity using triangulation :

- HPLC : ≥95% peak area purity with a single elution profile.

- Elemental Analysis : Match calculated vs. observed C, H, N content (±0.3% tolerance).

- Melting Point : Compare to literature values (e.g., 180–185°C with decomposition). Include batch-to-batch reproducibility tests (n=3) to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dose-dependent effects . Mitigate this by:

Q. What in silico strategies are effective for predicting this compound’s molecular targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB, UniProt). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, thermodynamic data (ΔG° = −25 kJ/mol) from ITC can confirm binding affinity to suspected targets like aryl hydrocarbon receptors (AhR) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

- Route of Administration : Intravenous (IV) vs. oral gavage to assess bioavailability.

- Sampling Schedule : Collect plasma/tissue samples at 0, 15, 30, 60, 120, and 240 min post-dose.

- Analytical Method : LC-MS/MS with deuterated internal standards (e.g., D-N-Lactoyl-Tryptophan) to correct for matrix effects. Model data using non-compartmental analysis (NCA) or PBPK simulations to estimate , , and AUC .

Q. How can researchers address low yield in enzymatic synthesis of this compound?

Optimize enzyme-substrate ratios (e.g., 1:10 trypsin:substrate) and reaction conditions (pH 7.5–8.0, 37°C). Screen for solvent-tolerant enzymes (e.g., immobilized lipases) or use directed evolution to enhance catalytic efficiency. Monitor reaction progress via TLC or HPLC to terminate at peak yield (~80%) .

Methodological Considerations

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (α=0.05). Use Grubbs’ test to identify outliers in pharmacokinetic datasets .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IACUC approval. Report sample size justifications (power analysis ≥80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.